molecular formula C11H17N B1461450 [(2,5-Dimethylphenyl)methyl](ethyl)amine CAS No. 39191-08-7

[(2,5-Dimethylphenyl)methyl](ethyl)amine

Cat. No.: B1461450
CAS No.: 39191-08-7
M. Wt: 163.26 g/mol
InChI Key: BRBBMJGRUDOMKZ-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl)methylamine (CAS No. 1170398-62-5) is a secondary amine with the molecular formula C₁₃H₂₂N₂ and a molecular weight of 206.33 g/mol. Structurally, it consists of a 2,5-dimethylphenyl group attached to a methylene bridge, with an ethylamine substituent. This compound is also referred to as [2-(dimethylamino)ethyl][(2,5-dimethylphenyl)methyl]amine .

The 2,5-dimethylphenyl group confers steric and electronic properties distinct from other substituted aryl groups, influencing its pharmacological and chemical behavior.

Properties

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-12-8-11-7-9(2)5-6-10(11)3/h5-7,12H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBBMJGRUDOMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283057
Record name N-Ethyl-2,5-dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39191-08-7
Record name N-Ethyl-2,5-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39191-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2,5-dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

It’s known that the compound can participate in organic reactions, indicating it may interact with its targets through chemical reactions to induce changes.

Biochemical Pathways

Given its use in catalyst synthesis and drug discovery, it’s likely that the compound may influence various biochemical pathways depending on the context of its application.

Result of Action

Given its use in scientific research, it’s likely that the compound induces a variety of effects depending on the specific context of its application.

Biological Activity

(2,5-Dimethylphenyl)methylamine is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, including its synthesis, mechanism of action, and effects on various biological systems.

(2,5-Dimethylphenyl)methylamine is classified as an arylalkylamine. Its structure consists of a 2,5-dimethylphenyl group attached to a methyl and an ethyl amine moiety. The chemical formula can be represented as C12H17N.

Biological Activity Overview

The biological activity of (2,5-Dimethylphenyl)methylamine has been investigated in various studies, focusing on its effects on cellular proliferation, neuropharmacological properties, and potential therapeutic applications.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds related to arylalkylamines. For instance, a related hydantoin compound demonstrated significant cytotoxicity against cancer cell lines such as MCF7 (breast adenocarcinoma) with an IC50 value of 4.5 µmol/L . While specific data on (2,5-Dimethylphenyl)methylamine is limited, the structural similarities suggest potential for similar activity.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µmol/L)
Hydantoin AMCF74.5
Hydantoin BHepG241
Hydantoin CA2780Moderate

Neuropharmacological Effects

The compound's structural analogs have been studied for their psychoactive properties. For instance, the 2C drug class, which includes various substituted phenethylamines, has shown significant neuropharmacological effects such as altered perception and cognitive function . These findings indicate that (2,5-Dimethylphenyl)methylamine may also exhibit similar properties warranting further investigation.

The mechanism by which (2,5-Dimethylphenyl)methylamine exerts its biological effects is not fully elucidated. However, compounds within the same class often interact with neurotransmitter systems such as serotonin and dopamine pathways. This interaction can lead to both stimulant and hallucinogenic effects depending on the specific substitutions on the phenyl ring.

Case Studies

A clinical case involving a related compound from the 2C family highlights the potential risks associated with use. A patient presented with severe symptoms after ingestion of a potent analog, indicating that compounds with similar structures can lead to significant health risks . This emphasizes the need for caution and further research into the safety profiles of such compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

2,5-Dimethoxy Substitution vs. 2,5-Dimethyl Substitution
  • Example Compound : 2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine (2C-D)
    • Substituents : Methoxy groups at 2,5-positions; methyl at 4-position.
    • Key Differences : Methoxy groups are bulkier and more electron-rich than methyl groups. This increases steric hindrance and alters receptor binding affinity. suggests that bulky substituents (e.g., 4-t-butyl) reduce efficacy at trace amine-associated receptor 1 (TAAR1) due to steric clashes .
    • Implication : The 2,5-dimethyl substitution in the target compound may allow better accommodation in receptor pockets compared to methoxy analogs.
4-Substituted Derivatives
  • Example Compound: 2-(4-t-butylphenyl)ethylamine Substituent: Bulky t-butyl group at the 4-position. Key Finding: This compound exhibits reduced efficacy (Emax) at TAAR1 due to steric constraints .

N-Substitution Effects

N-Methylation and N-Dimethylation
  • Example Compounds :
    • N-Methyl-2-phenylethylamine (50)
    • N,N-Dimethyl-2-phenylethylamine (51)
  • Key Findings :
    • N-Methylation reduces potency (EC50) but has minimal impact on efficacy.
    • N-Dimethylation further decreases potency and efficacy due to increased steric bulk .
  • Comparison: The target compound’s N-ethyl and dimethylaminoethyl groups introduce moderate bulk. While this may reduce potency compared to unsubstituted phenethylamines, the dimethylamino group could enhance lipophilicity and blood-brain barrier penetration.

Halogenated and Electron-Withdrawing Substituents

  • Example Compound: [1-(2,5-Dichlorophenyl)ethyl][2-methyl-2-(morpholin-4-yl)propyl]amine Substituents: 2,5-Dichloro groups (electron-withdrawing). Comparison: The methyl groups in the target compound are electron-donating, which may stabilize resonance structures and enhance binding to hydrophobic receptor regions.

Chiral Analogs and Stereochemical Considerations

  • Example Compound: (–)-N-((3,5-Dimethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine Key Feature: Chirality at the benzylic carbon. Finding: Enantiomers exhibit distinct optical rotations (e.g., [α]²⁵D = –104.5° vs. +74.3°), suggesting stereoselective receptor interactions .

Preparation Methods

Reductive Amination of 2,5-Dimethylbenzaldehyde with Ethylamine

One common approach is the reductive amination of 2,5-dimethylbenzaldehyde with ethylamine, which proceeds via imine formation followed by reduction.

Reaction Scheme:

$$
\text{2,5-Dimethylbenzaldehyde} + \text{Ethylamine} \xrightarrow{\text{Imine formation}} \text{Imine intermediate} \xrightarrow[\text{Reductant}]{\text{NaBH}_3\text{CN}} (2,5-Dimethylphenyl)methylamine
$$

  • Procedure: The aldehyde is reacted with ethylamine in a suitable solvent (e.g., methanol) under mild acidic conditions to form an imine intermediate. Sodium cyanoborohydride (NaBH3CN) is then added to reduce the imine to the secondary amine.
  • Advantages: High selectivity, mild conditions, and good yields.
  • Limitations: Use of toxic cyanoborohydride requires careful handling.

Nucleophilic Substitution of (2,5-Dimethylbenzyl)halide with Ethylamine

Another method involves preparing a benzyl halide derivative followed by nucleophilic substitution with ethylamine.

Reaction Scheme:

$$
\text{(2,5-Dimethylbenzyl)halide} + \text{Ethylamine} \rightarrow (2,5-Dimethylphenyl)methylamine + \text{Halide ion}
$$

  • Preparation of benzyl halide: 2,5-dimethylbenzyl alcohol can be converted to the corresponding halide (chloride or bromide) using reagents like thionyl chloride or phosphorus tribromide.
  • Substitution: The halide is then reacted with ethylamine, often in an excess to favor amination.
  • Advantages: Straightforward and scalable.
  • Limitations: Possible side reactions such as elimination or over-alkylation.

Catalytic Hydrogenation of N-Substituted Imines

This method involves the catalytic hydrogenation of imines formed from 2,5-dimethylbenzaldehyde and ethylamine.

  • Catalysts: Palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere.
  • Conditions: Mild temperature and pressure conditions.
  • Outcome: High-purity secondary amine with minimal by-products.

Comparative Data Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Reductive Amination 2,5-Dimethylbenzaldehyde, Ethylamine, NaBH3CN Room temp, methanol solvent 80-90 High selectivity, mild Toxic reductant, cost
Nucleophilic Substitution (2,5-Dimethylbenzyl)halide, Ethylamine Reflux in ethanol or solvent 70-85 Simple, scalable Side reactions, halide prep
Catalytic Hydrogenation Imine intermediate, Pd/C, H2 Mild temp, H2 atmosphere 85-95 Clean reaction, high yield Requires catalyst, H2 handling

Research Findings and Optimization

  • Reductive amination is widely favored for its operational simplicity and high yields. Studies indicate that controlling pH around 6-7 during imine formation improves selectivity and reduces side products.
  • The nucleophilic substitution route benefits from using benzyl bromide over chloride due to higher reactivity, although bromide is more expensive and less stable.
  • Catalytic hydrogenation offers an environmentally friendly alternative by avoiding chemical reductants but requires specialized equipment for hydrogen gas handling.

Additional Notes from Related Research

  • The 2,5-dimethylphenyl scaffold is common in antimicrobial and pharmacologically active compounds, making the synthesis of derivatives like (2,5-Dimethylphenyl)methylamine relevant to medicinal chemistry.
  • Synthetic routes involving thiazole derivatives and aminothiazoles bearing 2,5-dimethylphenyl groups have been reported, indicating the versatility of this scaffold in drug development.
  • While direct reports on (2,5-Dimethylphenyl)methylamine are limited, analogous benzylamine derivatives' synthesis methods provide a reliable framework for its preparation.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at 2,5-positions and ethylamine protons). Aromatic protons appear as distinct doublets (δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 192.2) and fragmentation patterns (e.g., loss of ethyl group at m/z 163.1) .
  • X-Ray Crystallography : SHELX software refines crystal structures, resolving steric effects from the 2,5-dimethyl groups .

How do structural modifications to the amine group or aromatic ring impact biological activity?

Advanced Research Question

  • Receptor Binding : Analogous compounds (e.g., 2C-YN) show serotonin 5-HT₂A/C receptor agonism (Kᵢ < 10 nM). Ethylamine substitution may alter binding kinetics compared to methyl or bulkier groups .
  • SAR Insights :
    • Methoxy vs. Methyl Groups : Methoxy substituents (e.g., in DOB analogs) enhance receptor affinity but reduce metabolic stability .
    • Ethylamine Chain : Short alkyl chains improve blood-brain barrier penetration, while branched chains reduce activity .

What challenges arise in detecting (2,5-Dimethylphenyl)methylamine in complex biological matrices?

Advanced Research Question

  • LC-MS/MS Methods : Required for specificity due to structural similarity to phenethylamine derivatives. Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) .
  • Limit of Quantification (LOQ) : Achieves 1–20 ng/mL in plasma/urine. Derivatization (e.g., with heptafluorobutyric anhydride) enhances sensitivity for GC-MS .
  • Interference Mitigation : Differentiate from metabolites (e.g., N-dealkylated products) via MRM transitions .

How can computational modeling guide the design of derivatives with enhanced selectivity?

Advanced Research Question

  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with 5-HT₂A receptor residues (e.g., Asp155, Ser159).
  • Electrostatic Effects : Fluorine or methoxy substitutions at the 4-position increase binding energy (−9.2 kcal/mol vs. −7.5 kcal/mol for unsubstituted analogs) .
  • Steric Maps : Bulky 2,5-dimethyl groups reduce off-target binding to dopamine receptors .

What strategies resolve spectral overlaps in NMR analysis of (2,5-Dimethylphenyl)methylamine?

Advanced Research Question

  • 2D Techniques :
    • COSY : Correlates coupling between aromatic and ethylamine protons.
    • HSQC : Assigns ¹³C shifts for methyl groups (δ 20–22 ppm) .
  • Solvent Selection : Deuterated DMSO resolves aromatic splitting better than CDCl₃ .

How does crystallographic data inform conformational analysis of this compound?

Advanced Research Question

  • SHELX Refinement : Resolves torsional angles between the ethylamine chain and aromatic ring. Dihedral angles of 85–90° indicate steric hindrance from 2,5-methyl groups .
  • Packing Analysis : Hydrogen-bonding networks (N–H⋯O) stabilize crystal lattices, influencing solubility .

What in vitro assays are recommended for preliminary neuropharmacological profiling?

Basic Research Question

  • Receptor Binding Assays : Radioligand competition (³H-ketanserin for 5-HT₂A) .
  • Functional Assays : Calcium flux assays (FLIPR) to measure agonism/antagonism .
  • Metabolic Stability : Liver microsome incubations (e.g., human CYP450 isoforms) assess degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,5-Dimethylphenyl)methyl](ethyl)amine
Reactant of Route 2
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[(2,5-Dimethylphenyl)methyl](ethyl)amine

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